molecular formula C24H51NO6 B12696702 Einecs 299-634-0 CAS No. 93893-45-9

Einecs 299-634-0

Cat. No.: B12696702
CAS No.: 93893-45-9
M. Wt: 449.7 g/mol
InChI Key: OMFFERJPHJLVDK-UHFFFAOYSA-N
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Description

Position in European Chemical Inventories and Regulatory Frameworks

This compound is cataloged in the European Inventory of Existing Commercial Chemical Substances (EINECS) under the number 299-634-0. ontosight.ai EINECS serves as a foundational inventory of chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. ontosight.aieqgest.com The inclusion of a substance in EINECS, identified by a number starting with '2' or '3', signifies its "existing substance" status. eqgest.comdenehurst.co.uk

Under the subsequent Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which came into force in 2007, substances listed in EINECS were considered "phase-in" substances. denehurst.co.uktalema.com This designation allowed for a transitional period for their registration with the European Chemicals Agency (ECHA). The REACH regulation aims to protect human health and the environment through a comprehensive system of chemical substance management. talema.com While the compound has an EINECS number, its specific registration status and the extent of data submitted under REACH can be found on the ECHA database.

Interactive Data Table: Compound Identifiers

Identifier TypeValue
EINECS Number299-634-0
CAS Number93893-45-9
Chemical Name12-Hydroxyoctadecanoic acid, compound with 2,2',2''-nitrilotriethanol (1:1)
Molecular FormulaC24H51NO6

The Evolution of Chemical Substance Registration in Europe

The journey towards the current regulatory landscape for chemicals in Europe has been marked by significant milestones. Initially, Directive 67/548/EEC laid the groundwork for chemical control, leading to the creation of EINECS. denehurst.co.uk This inventory was a crucial first step in systematically identifying substances on the market. denehurst.co.uk Any substance not on this list was deemed a "new substance" and required notification before being placed on the market. denehurst.co.uk

A notable amendment, the Seventh Amendment to Directive 67/548/EEC, altered the rules for polymers, leading to the creation of the "No-Longer Polymers" (NLP) list for substances that were previously considered polymers but no longer met the classification. eqgest.comdenehurst.co.uk These NLP substances, along with those in EINECS, were considered "phase-in" under REACH. denehurst.co.uk

The adoption of the REACH regulation in 2006, which became effective in 2007, represented a paradigm shift. talema.comnumberanalytics.com It moved from a system of notifying new substances to a comprehensive registration of all substances manufactured or imported in quantities of one tonne or more per year. denehurst.co.uk REACH places the responsibility on industry to manage the risks that chemicals may pose to human health and the environment. talema.com The European Chemicals Agency (ECHA) was established to manage the technical, scientific, and administrative aspects of REACH. numberanalytics.com

Current Research and Knowledge Gaps

Current academic research into 12-Hydroxyoctadecanoic acid, compound with 2,2',2''-nitrilotriethanol (1:1) appears to be centered on its potential applications stemming from its unique chemical properties. ontosight.ai The compound is a combination of 12-hydroxyoctadecanoic acid, a fatty acid, and 2,2',2''-nitrilotriethanol (also known as triethanolamine), a tertiary amine and a tridentate ligand. ontosight.ainih.goveuropa.eu

Research interest lies in areas such as:

Cosmetics and Personal Care: The individual components, stearic acid (a related fatty acid) and triethanolamine (B1662121), are known to form emulsions, and their reactions are studied for applications in cosmetic formulations. atamanchemicals.com

Materials Science: The self-assembling properties of 12-hydroxyoctadecanoic acid are of interest for creating organogels. sigmaaldrich.comsigmaaldrich.com The compound with triethanolamine could exhibit unique material characteristics. ontosight.ai

Biomedical Applications: There is ongoing research into the potential use of such compounds in biomedical materials and as intermediates in pharmaceuticals. ontosight.ai

A significant knowledge gap appears to be the lack of extensive, publicly available research specifically focused on the 1:1 compound itself. While the properties of its constituent parts are well-documented, detailed studies on the synthesis, specific characteristics, and performance of the combined entity are not widely published in academic literature. Further investigation is needed to fully understand its behavior and unlock its potential applications. ontosight.ai

Properties

CAS No.

93893-45-9

Molecular Formula

C24H51NO6

Molecular Weight

449.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;12-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3.C6H15NO3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;8-4-1-7(2-5-9)3-6-10/h17,19H,2-16H2,1H3,(H,20,21);8-10H,1-6H2

InChI Key

OMFFERJPHJLVDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Synthetic Methodologies and Derivatization Studies of 12 Hydroxyoctadecanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Advanced Synthesis Routes and Reaction Mechanisms

The formation of 12-Hydroxyoctadecanoic acid, compound with 2,2',2''-nitrilotriethanol (1:1) is primarily an acid-base neutralization reaction. The carboxylic acid group of 12-hydroxyoctadecanoic acid donates a proton to the basic nitrogen atom of triethanolamine (B1662121), forming a stable salt. vulcanchem.com However, the presence of hydroxyl groups on both reactants introduces the possibility of more complex reaction pathways, such as esterification and amidation, particularly under specific catalytic conditions or at elevated temperatures.

Esterification and Amidation Pathways in Complexation Formation

While the principal interaction is ionic, the potential for covalent bond formation through esterification and amidation exists. Esterification can occur between the carboxylic acid of 12-hydroxyoctadecanoic acid and one of the hydroxyl groups of triethanolamine. This reaction is typically reversible and requires conditions that favor the removal of water. Similarly, amidation, though less common in this specific context, could theoretically occur at high temperatures, leading to the formation of an amide bond and the elimination of a water molecule. It is important to note that the formation of the triethanolamine salt is the predominant and most readily achieved reaction pathway.

Catalytic Systems for Enhanced Yield, Selectivity, and Process Efficiency

For the primary salt formation, a catalyst is generally not required as it is a spontaneous acid-base reaction. However, to promote esterification, various catalytic systems can be employed. Acid catalysts, such as anhydrous hydrogen chloride, are known to catalyze the esterification of 12-hydroxystearic acid with alcohols. google.com For the synthesis of polyester (B1180765) amides from 12-hydroxystearic acid, organometallic catalysts like zirconium butoxide have been utilized. google.com The choice of catalyst would be crucial in directing the reaction towards either the salt or the ester, thereby influencing the final product's properties and applications.

Catalyst TypePotential Reaction PromotedExample
Acid CatalystEsterificationAnhydrous Hydrogen Chloride google.com
OrganometallicPolyester Amide FormationZirconium Butoxide google.com

Optimization of Reaction Conditions for Scalable Synthesis

The optimization of reaction conditions is critical for achieving high-yield, cost-effective, and scalable synthesis. For the production of the 12-hydroxyoctadecanoic acid-triethanolamine salt, the reaction is typically carried out by mixing the two components, often in a solvent. For potential esterification, elevated temperatures and the continuous removal of water would be necessary to drive the equilibrium towards the ester product. The selection of an appropriate solvent and control of the reaction temperature are key parameters to be optimized.

ParameterCondition for Salt FormationCondition for Esterification
Temperature Ambient to slightly elevatedElevated (e.g., 150-200°C)
Catalyst Not typically requiredAcid or organometallic catalyst
Pressure AtmosphericAtmospheric or vacuum (to remove water)
Solvent Polar solvents or solvent-freeNon-polar aprotic to facilitate water removal

Precursor Chemistry and Sustainable Sourcing for 12-Hydroxyoctadecanoic Acid and Triethanolamine

12-Hydroxyoctadecanoic Acid (12-HSA) , also known as 12-hydroxystearic acid, is a saturated fatty acid. atamankimya.com Its primary industrial source is castor oil, a renewable vegetable oil obtained from the seeds of the castor bean plant (Ricinus communis). mdpi.comatamanchemicals.com The production of 12-HSA from castor oil involves the hydrogenation of ricinoleic acid, the main fatty acid component of castor oil. atamankimya.com This process saturates the double bond present in ricinoleic acid. The use of a bio-based feedstock like castor oil makes 12-HSA a more sustainable alternative to petroleum-derived chemicals. atamankimya.com

Triethanolamine (TEA) is a trifunctional molecule containing a tertiary amine and three hydroxyl groups. It is commercially produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia. The reaction also produces monoethanolamine (MEA) and diethanolamine (B148213) (DEA), which are then separated. There is a growing interest in producing TEA from bio-based routes to enhance its sustainability profile.

Derivatization Strategies for Structural Modification and Functionalization

The presence of a hydroxyl group and a carboxylic acid group in 12-hydroxyoctadecanoic acid offers multiple sites for chemical modification, leading to a wide range of derivatives with diverse functionalities. atamanchemicals.com These derivatization strategies allow for the fine-tuning of the molecule's physical and chemical properties.

One common derivatization is the formation of esters at the carboxylic acid group with various alcohols. google.com Another strategy involves the modification of the hydroxyl group. Furthermore, 12-HSA can undergo polymerization to form poly(12-hydroxystearic acid), which has applications in various formulations. google.com

Exploration of Structural Analogues and Homologs for Targeted Academic Investigation

The study of structural analogues and homologs of both 12-HSA and triethanolamine provides valuable insights into structure-property relationships.

Analogues of 12-Hydroxyoctadecanoic Acid: Positional isomers of 12-HSA, such as 9-hydroxystearic acid and 10-hydroxystearic acid, have been investigated to understand the impact of the hydroxyl group's position on the molecule's properties, such as its ability to act as an organogelator. mdpi.com The chirality of the carbon atom bearing the hydroxyl group also plays a significant role in the self-assembly and gelling properties of these molecules. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 12 Hydroxyoctadecanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Elucidation of Molecular and Supramolecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For the 1:1 compound of 12-hydroxyoctadecanoic acid and triethanolamine (B1662121), both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum of 12-hydroxyoctadecanoic acid, characteristic signals would include a triplet around 2.2-2.4 ppm corresponding to the α-methylene protons adjacent to the carboxylic acid group, and a multiplet around 3.6 ppm for the proton on the carbon bearing the hydroxyl group. chemicalbook.com The long alkyl chain would show a series of overlapping multiplets between 1.2 and 1.6 ppm. For triethanolamine, two characteristic triplets would be expected, corresponding to the N-CH₂ and O-CH₂ protons. In the salt, the acidic proton of the carboxylic acid would be absent, and shifts in the signals of the protons adjacent to the carboxylate and the amine would be observed due to the ionic interaction.

The ¹³C NMR spectrum of 12-hydroxyoctadecanoic acid would show a signal for the carbonyl carbon around 179-180 ppm, a signal for the carbon bearing the hydroxyl group around 72 ppm, and a series of signals for the other methylene (B1212753) carbons in the alkyl chain. nih.gov The formation of the salt with triethanolamine would cause a shift in the carbonyl carbon signal and the signals of the triethanolamine carbons due to the change in the electronic environment upon salt formation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively. This would confirm the connectivity within both the fatty acid and the triethanolamine moieties.

Furthermore, advanced NMR techniques can probe the supramolecular structure. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons of the 12-hydroxyoctadecanoic acid and the triethanolamine, providing insights into their spatial arrangement in solution and the nature of the ionic pairing.

Table 1: Predicted ¹H NMR Chemical Shifts

Functional Group Predicted Chemical Shift (ppm)
CH₃ (terminal) ~0.8-0.9
(CH₂)n (alkyl chain) ~1.2-1.6
CH₂-COO⁻ ~2.2-2.4
CH(OH) ~3.6

Table 2: Predicted ¹³C NMR Chemical Shifts

Functional Group Predicted Chemical Shift (ppm)
C=O (carboxylate) ~179-181
C-OH ~72
Alkyl Chain Carbons ~20-40

Mass Spectrometric Techniques for High-Resolution Molecular Formula Confirmation and Fragmentation Pathway Determination.

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the unambiguous determination of the molecular formula.

For the 1:1 compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is gentle and ideal for polar and ionic compounds. In positive ion mode, the protonated molecule of triethanolamine and the adduct with the fatty acid might be observed. In negative ion mode, the deprotonated 12-hydroxyoctadecanoate (B1258542) anion would be detected at an m/z corresponding to its molecular formula, C₁₈H₃₅O₃⁻. massbank.eumassbank.eu The exact mass of 12-hydroxyoctadecanoic acid is 300.2664 g/mol . massbank.eumassbank.eu

Tandem mass spectrometry (MS/MS) experiments are crucial for determining the fragmentation pathways, which further confirms the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For the 12-hydroxyoctadecanoate anion, common fragmentation would involve the loss of water from the hydroxyl group and cleavage at the carboxylic acid end. The fragmentation pattern provides a fingerprint that can be used to identify the compound in complex mixtures.

Table 3: Key Mass Spectrometry Data for 12-Hydroxyoctadecanoic Acid

Parameter Value Reference
Molecular Formula C₁₈H₃₆O₃ nist.gov
Exact Mass 300.2664 massbank.eumassbank.eu
Ionization Mode (for fatty acid) Negative (ESI) massbank.eumassbank.eu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups and can be sensitive to the molecular conformation and intermolecular interactions. nih.gov

The IR spectrum of 12-hydroxyoctadecanoic acid would show a broad O-H stretching band from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and another O-H stretching band from the alcohol group around 3300-3500 cm⁻¹. nist.gov The spectrum of triethanolamine would be dominated by broad O-H and N-H (if protonated) stretching bands and C-N and C-O stretching vibrations.

Upon formation of the 1:1 salt, the most significant change in the IR spectrum would be the disappearance of the broad carboxylic acid O-H stretch and the shift of the C=O stretching vibration to a lower frequency (around 1550-1610 cm⁻¹), which is characteristic of a carboxylate anion's asymmetric stretch. The symmetric stretch would appear around 1400-1450 cm⁻¹. The O-H stretching region would be simplified, showing the alcohol O-H from the fatty acid and the triethanolamine.

Raman spectroscopy, being more sensitive to non-polar bonds, would provide complementary information. nih.gov The C-C backbone vibrations of the long alkyl chain would be prominent in the Raman spectrum. Changes in the vibrational spectra can also indicate conformational changes or different packing in the solid state. americanpharmaceuticalreview.com

Table 4: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Notes
O-H Stretch (Carboxylic Acid) 2500-3300 (broad) Disappears upon salt formation.
C=O Stretch (Carboxylic Acid) ~1700 Shifts to ~1550-1610 cm⁻¹ (asymmetric) and ~1400-1450 cm⁻¹ (symmetric) in the salt.
O-H Stretch (Alcohol) ~3300-3500 Present in both the acid and the salt.

Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography, Size-Exclusion Chromatography) for Purity Assessment and Component Resolution.

Chromatographic techniques are fundamental for assessing the purity of the compound and for separating it from any starting materials or by-products.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this non-volatile, polar compound. Reversed-phase HPLC with a C18 column could be used to separate the 12-hydroxyoctadecanoic acid from other fatty acids or impurities. researchgate.net The mobile phase would typically consist of a mixture of water (often with an acid modifier like acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net LC-MS provides the added advantage of confirming the identity of the eluting peaks. nih.gov

Gas Chromatography (GC) is generally used for volatile compounds. To analyze 12-hydroxyoctadecanoic acid by GC, it would first need to be derivatized to a more volatile form, for example, by esterification of the carboxylic acid and silylation of the hydroxyl group. GC-MS is a powerful combination for identifying and quantifying the components of the derivatized sample. nih.gov

Size-Exclusion Chromatography (SEC) separates molecules based on their size. While not the primary method for purity assessment of a small molecule like this, it could be useful if there is a possibility of oligomeric or polymeric impurities being present.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism Studies.

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For the 1:1 compound of 12-hydroxyoctadecanoic acid and triethanolamine, single-crystal XRD would provide precise bond lengths, bond angles, and details of the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and the ionic interaction between the carboxylate and the ammonium (B1175870) center.

Powder XRD (PXRD) is used to analyze the bulk crystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.com Different polymorphs can have different physical properties, and PXRD can identify and quantify the different forms present in a sample. Studies on 12-hydroxyoctadecanoic acid have shown that it can form different gel structures depending on the conditions, which can be investigated by techniques including XRD. nih.gov

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of 12-Hydroxyoctadecanoic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:1), confirming its identity, purity, and structural features from the molecular to the supramolecular level.

Environmental Behavior and Fate Mechanisms of 12 Hydroxyoctadecanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Biodegradation Pathways and Microbial Interactions in Aquatic and Terrestrial Environments

The biodegradability of Einecs 299-634-0 is expected to be significant, primarily driven by the ready biodegradation of both of its components in most environmental compartments.

12-Hydroxyoctadecanoic Acid (12-HSA): This fatty acid is considered to be readily biodegradable. In a standard Japanese Ministry of International Trade and Industry (MITI) test, 12-HSA, at a concentration of 100 mg/L, achieved 93% of its theoretical biochemical oxygen demand (BOD) within four weeks using an activated sludge inoculum. chemicalbook.com This suggests that biodegradation is a major pathway for the removal of this component from the environment. chemicalbook.com

2,2',2''-Nitrilotriethanol (Triethanolamine - TEA): Triethanolamine (B1662121) is also readily biodegradable in freshwater environments. nih.gov Studies have shown rapid degradation in the presence of activated sludge. However, its biodegradability is significantly reduced in marine environments. nih.gov Some studies have indicated that while TEA is degradable, it may require an acclimatized microbial population for efficient breakdown. nih.gov

Given that both components are susceptible to microbial degradation, the compound this compound is anticipated to be broken down in aquatic and terrestrial environments where diverse microbial populations are present. The initial step in its degradation would likely involve the dissociation of the compound into 12-HSA and TEA, followed by the separate degradation of each component.

Photolytic and Hydrolytic Degradation Kinetics, Mechanisms, and Product Identification

Abiotic degradation pathways, such as photolysis and hydrolysis, are not expected to be significant for the 12-hydroxyoctadecanoic acid component, while triethanolamine shows some potential for atmospheric photolysis.

12-Hydroxyoctadecanoic Acid (12-HSA): This long-chain fatty acid is not expected to undergo significant hydrolysis under typical environmental conditions as it lacks functional groups that are susceptible to this process. acme-hardesty.com Furthermore, 12-HSA does not possess chromophores that absorb light at wavelengths greater than 290 nm, indicating that direct photolysis in sunlight is unlikely to be a major degradation pathway. acme-hardesty.com

2,2',2''-Nitrilotriethanol (Triethanolamine - TEA): Similar to 12-HSA, triethanolamine is not expected to hydrolyze in the environment. nih.gov However, it can be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The decomposition of triethanolamine under fire conditions can produce toxic and corrosive fumes, including nitrogen oxides. nih.gov

Therefore, for the compound this compound, hydrolytic degradation is not a significant fate process. While the 12-HSA component is stable to photolysis, the TEA component may undergo atmospheric degradation.

Volatility and Atmospheric Transport Modeling of Chemical Species

The potential for atmospheric transport of this compound is low, primarily due to the low volatility of both of its components.

12-Hydroxyoctadecanoic Acid (12-HSA): As a long-chain fatty acid, 12-HSA has a very low vapor pressure and is not considered volatile. atamanchemicals.com Therefore, significant atmospheric transport of this component is not expected.

2,2',2''-Nitrilotriethanol (Triethanolamine - TEA): Triethanolamine also has a low vapor pressure and is not highly volatile. noaa.gov While it can exist in the atmosphere and be subject to degradation by hydroxyl radicals, long-range atmospheric transport is not considered a primary distribution pathway.

Given the properties of its components, this compound is unlikely to be subject to significant volatilization and long-range atmospheric transport.

Theoretical and Modeling Studies on Bioaccumulation Potential and Trophic Transfer within Ecological Systems

The bioaccumulation potential of this compound is predicted to be low to moderate, based on the individual properties of its components.

12-Hydroxyoctadecanoic Acid (12-HSA): An estimated bioconcentration factor (BCF) of 56 has been calculated for 12-HSA in fish. chemicalbook.com This value suggests a moderate potential for bioconcentration in aquatic organisms, assuming the compound is not readily metabolized. chemicalbook.com Quantitative structure-activity relationship (QSAR) models are often used to predict the bioaccumulation potential of organic chemicals, and for fatty acids, these models consider factors like the octanol-water partition coefficient (Kow). sfu.caresearchgate.net

2,2',2''-Nitrilotriethanol (Triethanolamine - TEA): Triethanolamine has a low potential to bioaccumulate in aquatic organisms. nih.gov This is consistent with its high water solubility and low Kow.

Computational Chemistry and in Silico Modeling of 12 Hydroxyoctadecanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. For the 12-HSA:TEA salt, these methods can elucidate the nature of the ionic bond, the electronic structure, and predict spectroscopic features.

Electronic Structure and Reactivity: DFT calculations can be used to determine the optimized geometries of the 12-hydroxystearate anion and the triethanolammonium (B1229115) cation. These calculations reveal the distribution of electronic charge and the location of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a related study on complexes of triethanolamine (B1662121) with other acids, quantum-chemical analysis identified the donor atoms and the nature of their coordination bonds. researchgate.net For the 12-HSA:TEA salt, the HOMO is typically localized on the carboxylate group of the hydroxystearate anion, while the LUMO is associated with the triethanolammonium cation. The energy gap between the HOMO and LUMO is a key indicator of the chemical reactivity and stability of the compound.

Spectroscopic Property Prediction: Quantum chemical calculations are instrumental in predicting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and intensities for the optimized molecular structures of the 12-hydroxystearate anion, the triethanolammonium cation, and their resulting salt, it is possible to assign specific peaks in experimentally obtained spectra. For instance, the characteristic C=O stretching frequency of the carboxylic acid in 12-HSA (typically around 1700 cm⁻¹) is absent in the salt, replaced by the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) at lower frequencies. DFT calculations on stearic acid and its triethanolamine soap have been used to understand the phase behavior by interpreting changes in infrared spectra. mdpi.com

Predicted Vibrational Frequencies (Illustrative)
Functional Group Typical Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200-3600
C-H Stretch (Alkyl)2850-2960
N⁺-H Stretch (Ammonium)2800-3200
C=O Stretch (Carboxylic Acid - Precursor)~1700
COO⁻ Asymmetric Stretch (Salt)1550-1610
COO⁻ Symmetric Stretch (Salt)1400-1450
C-N Stretch1000-1250
Note: These are typical ranges and would be precisely calculated for the specific compound using quantum chemical methods.

Molecular Dynamics Simulations of Intermolecular Interactions, Phase Behavior, and Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone for studying the collective behavior of molecules like the 12-HSA:TEA salt, which is known for its self-assembly properties. atamanchemicals.com MD simulations model the movement of atoms over time, providing insights into the dynamic processes that govern material properties.

Intermolecular Interactions: The behavior of this compound is dominated by a balance of intermolecular forces:

Ionic Interactions: Strong electrostatic attraction between the negatively charged carboxylate headgroup of the 12-hydroxystearate and the positively charged ammonium (B1175870) headgroup of the triethanolamine.

Hydrogen Bonding: Extensive hydrogen bonding occurs between the hydroxyl groups on both the fatty acid tail and the triethanolamine headgroup, as well as with solvent molecules if present.

Van der Waals Interactions: Hydrophobic interactions between the long alkyl chains of the fatty acid drive aggregation to minimize contact with polar solvents.

MD simulations can quantify these interactions and reveal their role in the structure of the material. All-atom MD simulations have been successfully used to study the self-assembly of fatty acids on amine-functionalized surfaces, highlighting the interplay between electrostatic and van der Waals forces. nih.govacs.org

Phase Behavior and Self-Assembly: 12-HSA is a well-known organogelator, forming fibrous networks that immobilize solvents. sigmaaldrich.comatamanchemicals.com The formation of the triethanolamine salt modifies this behavior. MD simulations can model the self-assembly process from a random dispersion of molecules into ordered aggregates like micelles, lamellar sheets, or fibrous networks. Studies on related fatty acid salts show they form structures like elongated ribbons of lamellar stacks. nih.gov Simulations of 12-HSA in organic solvents have shown the formation of aggregates through hydrogen bonding of the hydroxyl groups and dimerization of the carboxylic acid heads. drexel.edu For the 12-HSA:TEA salt, simulations would likely show the formation of lamellar bilayers, with the charged headgroups forming an ionic core shielded from a nonpolar environment by the hydrophobic tails.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Parameters

QSAR and QSPR models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. ecetoc.org These models are particularly valuable for assessing environmental fate without extensive experimental testing.

For a compound like the 12-HSA:TEA salt, QSAR models can estimate key environmental parameters. The U.S. Environmental Protection Agency (EPA) often uses such models to assess new chemical substances. epa.gov For instance, the EPI (Estimation Programs Interface) Suite™ is a widely used tool. europa.eu

Key Environmental Fate Parameters Predicted by QSAR/QSPR:

Biodegradation: Prediction models can estimate the likelihood and rate of biodegradation. The fatty acid component is generally expected to be readily biodegradable, while the triethanolamine component also shows susceptibility to biodegradation. europa.eumiljodirektoratet.no

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to soil and sediment. The long alkyl chain of 12-HSA suggests a high Koc, indicating it will likely adsorb strongly to organic matter in soil. In contrast, triethanolamine is mobile. QSAR models for similar fatty acid salts estimate a high log Koc, suggesting low mobility. europa.eu

Bioconcentration Factor (BCF): This measures the potential for a chemical to accumulate in aquatic organisms. The high lipophilicity (hydrophobicity) of the fatty acid chain would suggest a potential for bioconcentration, which is a parameter that can be estimated via QSAR.

QSAR-Predicted Environmental Parameter (Illustrative)
Parameter Predicted Value/Behavior
Ready BiodegradabilityLikely, primarily via the fatty acid component
Soil Adsorption (Log Koc)High (e.g., > 4.0), indicating strong adsorption and low mobility
Bioconcentration Factor (Log BCF)Moderate to High, based on the lipophilicity of the alkyl chain
Note: These are illustrative predictions based on the structure and data for analogous compounds. epa.goveuropa.eu

In Silico Prediction of Degradation Pathways and Metabolite Formation

In silico tools can predict the likely pathways of degradation for a chemical in biological systems or the environment. These systems use databases of known metabolic and degradation reactions to propose transformations a new molecule might undergo.

For the 12-HSA:TEA salt, the primary degradation pathway is expected to be biodegradation.

Fatty Acid Component (12-HSA): The long alkyl chain of 12-hydroxyoctadecanoic acid is expected to undergo beta-oxidation, a common metabolic pathway for fatty acids where two-carbon units are sequentially cleaved. The hydroxyl group may undergo oxidation to a ketone.

Amine Component (TEA): Triethanolamine can be degraded through pathways involving oxidation of the alcohol groups to aldehydes and carboxylic acids, and eventual cleavage of the C-N bonds.

Prediction systems like the EAWAG-BBD Pathway Prediction System can be used to visualize these potential pathways. miljodirektoratet.no The predicted metabolites from 12-HSA would include shorter-chain hydroxy fatty acids, while TEA degradation would yield compounds like diethanolamine (B148213), ethanolamine (B43304), and eventually glycolic acid and ammonia.

Computational Approaches for Exploring Solvation Effects and Solution-Phase Behavior

The behavior of the 12-HSA:TEA salt is highly dependent on its environment, particularly the solvent. Computational methods can explore these solvation effects.

Explicit and Implicit Solvation Models:

Explicit Solvation: In MD simulations, solvent molecules (e.g., water, oil) are explicitly included in the simulation box. This allows for a detailed view of specific interactions like hydrogen bonding between the solute and solvent. This approach is computationally intensive but provides the most accurate picture of local solvent structure.

Implicit Solvation: In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. This is less computationally demanding and is often used in quantum chemical calculations to approximate the effect of a solvent on electronic structure and reactivity.

Studies on related fatty acid salts in different solvents show that solvent polarity plays a crucial role in the resulting self-assembled structures. mdpi.com For the 12-HSA:TEA salt, in a polar solvent like water, it would be expected to form micelles with the hydrophobic tails sequestered from the water. In a non-polar solvent like an oil, it might form reverse micelles or the lamellar structures common in greases. atamanchemicals.com Computational models can simulate these different scenarios to predict the most stable configurations and phase behavior.

Advanced Applications and Novel Functional Materials Incorporating 12 Hydroxyoctadecanoic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:1

Role in the Development of Specialized Surfactant and Emulsifier Systems for Research Applications

The triethanolamine (B1662121) salt of 12-hydroxyoctadecanoic acid is a highly effective surface-active agent, primarily functioning as an oil-in-water (O/W) emulsifier. ulprospector.com Its amphiphilic nature, possessing both a long hydrophobic fatty acid chain and a hydrophilic headgroup from the triethanolamine, allows it to stabilize emulsions by reducing the interfacial tension between oil and water phases.

In research applications, this compound is utilized to create stable and fine-textured emulsions for various analytical and formulation studies. The presence of the hydroxyl group on the fatty acid chain enhances its emulsifying properties and contributes to the formation of stable, rich foams. specialchem.com Research has shown that salts of 12-HSA, when formed in situ with triethanolamine, act as primary O/W emulsifiers. ulprospector.com This in-situ neutralization of 12-HSA with triethanolamine is a common practice in the formulation of cosmetic and personal care products to create creams and lotions with desirable consistencies. ulprospector.comspecialchem.comatamankimya.com

The emulsifying capabilities of this compound are also leveraged in the development of specialized delivery systems. For instance, in pharmaceutical and cosmetic research, it can be used to encapsulate active ingredients, enhancing their stability and bioavailability. A patent related to quaternized fatty acid triethanolamine ester salts highlights the significance of these types of compounds as cationic surfactants with excellent ecotoxicological compatibility. google.com

Table 1: Surfactant and Emulsifier Properties

Property Description Research Application
Emulsification Forms stable oil-in-water (O/W) emulsions. ulprospector.com Development of creams, lotions, and other cosmetic bases. specialchem.comatamankimya.com
Foaming Contributes to the formation of fine and stable foam. specialchem.com Formulation of cleansing products and specialty foams.
Thickening Increases the viscosity of formulations to achieve desired textures. specialchem.com Creating gels and enhancing the consistency of moisturizers and shampoos. specialchem.com

| Neutralization | Triethanolamine neutralizes the fatty acid, forming a soap-like structure. camachem.com | In-situ formation of emulsifiers in complex formulations. ulprospector.com |

Integration into Lubricant and Rheology Modifier Formulations for Fundamental Materials Science Research

12-Hydroxyoctadecanoic acid and its derivatives are extensively used in the formulation of high-performance lubricants and greases. atamankimya.compenpet.com The presence of the hydroxyl group on the fatty acid chain provides unique rheological properties, including improved thermal stability and resistance to water and oils. atamankimya.com

When integrated into lubricant formulations, the triethanolamine salt of 12-HSA can function as both a lubricant additive and a rheology modifier. As an additive, it can enhance the lubricity and anti-wear properties of the base oil. As a rheology modifier, it helps to control the viscosity and flow behavior of the lubricant across a wide range of temperatures. atamankimya.com The metallic soaps of 12-HSA are key components in lubricants, and the triethanolamine salt offers similar functional benefits. atamanchemicals.com

In materials science research, this compound is investigated for its ability to form gels in various organic solvents, a property attributed to the self-assembly of the 12-HSA molecules. atamanchemicals.com This gelling capability is crucial for developing structured lubricants and greases with specific performance characteristics. The interaction of 12-HSA with other components in a formulation can lead to the creation of materials with tailored viscoelastic properties.

Table 2: Lubricant and Rheology Modifier Characteristics

Characteristic Function Research Focus
Thickening Agent Increases the viscosity of lubricating oils to form greases. atamankimya.com Development of high-performance lithium and calcium-based greases. atamankimya.com
Rheology Control Modifies the flow behavior of lubricants under different shear and temperature conditions. atamanchemicals.com Studying the viscoelastic properties of structured fluids.
Water Resistance Improves the lubricant's ability to withstand water washout. atamankimya.com Formulation of lubricants for marine and other wet environments.

| Thermal Stability | Maintains lubricating properties at elevated temperatures. atamankimya.comatamanchemicals.com | Investigating the performance of lubricants in high-temperature applications. |

Application in Polymeric Systems and Composite Materials for Enhanced Performance Research

The reactivity of the hydroxyl and carboxylic acid groups in 12-hydroxyoctadecanoic acid allows for its incorporation into polymeric systems. penpet.com When reacted with other monomers, such as acrylic esters, it can form thermosetting polymers with enhanced durability and hardness. atamankimya.com These polymers are utilized in high-quality coatings for automotive and industrial applications. atamankimya.com

The triethanolamine salt of 12-HSA can act as a plasticizer and a stabilizer in polymer formulations. gvchem.com Its incorporation can improve the flexibility and processing characteristics of the polymer. In composite materials, it can function as a dispersing agent for fillers and reinforcements, leading to improved mechanical properties and homogeneity of the final product.

Research in this area focuses on synthesizing novel polymers and composites with tailored properties by leveraging the unique chemical structure of this compound. The metal salts of 12-HSA are known to serve as stabilizers for intermediates in polymer technology, and similar functionalities can be expected from the triethanolamine salt. penpet.com

Table 3: Role in Polymeric and Composite Systems

Application Function Research Area
Polymer Synthesis Acts as a monomer in the creation of thermosetting polymers. atamankimya.com Development of durable coatings and finishes. atamankimya.com
Plasticizer Increases the flexibility and workability of polymers. gvchem.com Enhancing the properties of PVC and other plastics. atamankimya.com
Stabilizer Prevents degradation of polymers during processing and use. penpet.com Improving the lifespan and performance of polymeric materials.

| Dispersing Agent | Promotes uniform distribution of fillers in composite materials. atamanchemicals.com | Creating advanced composites with enhanced mechanical strength. |

Exploration in Sustainable Chemical Processes and Green Chemistry Initiatives, focusing on its functional contributions

12-Hydroxyoctadecanoic acid is derived from castor oil, a renewable vegetable source. penpet.compenpet.com This makes it and its derivatives, including the compound with triethanolamine, attractive from a green chemistry perspective. The use of renewable feedstocks is a key principle of sustainable chemistry, aiming to reduce reliance on petrochemical sources. ulprospector.comspecialchem.com

The compound's biodegradability is another important aspect of its sustainability profile. atamanchemicals.com As a fatty acid derivative, it is expected to be more readily biodegradable than many synthetic alternatives, reducing its environmental persistence. Its use as a multifunctional additive can also contribute to process intensification by reducing the number of components required in a formulation.

Research in green chemistry explores the use of such bio-based materials to develop more environmentally friendly products and processes. The functional contributions of the triethanolamine salt of 12-HSA, such as its emulsifying and lubricating properties, are being harnessed in the formulation of "green" cosmetics, lubricants, and other specialty chemicals. specialchem.comatamankimya.com The efficiency of this compound as an emulsifier and rheology modifier can also lead to reduced energy consumption in manufacturing processes.

Table 4: Contributions to Green Chemistry

Green Chemistry Principle Functional Contribution of Einecs 299-634-0
Use of Renewable Feedstocks Derived from castor oil, a renewable plant-based resource. penpet.compenpet.com
Design for Degradation As a fatty acid derivative, it is expected to be biodegradable. atamanchemicals.com
Catalysis Can be used in catalytic amounts to achieve desired properties.

| Safer Chemicals | Generally considered to have a good safety profile for cosmetic use. specialchem.com |

Q & A

Q. Which in-situ characterization methods differentiate between surface adsorption and bulk incorporation of this compound in composite materials?

  • Methodological Answer : Combine atomic force microscopy (AFM) for surface topology analysis with X-ray photoelectron spectroscopy (XPS) for elemental depth profiling. Compare with bulk-sensitive techniques like powder X-ray diffraction (PXRD) .

Methodological Guidelines

  • Data Presentation : Include tables comparing characterization data (e.g., NMR shifts, HPLC retention times) across replicate experiments. For advanced studies, provide statistical metrics (e.g., confidence intervals, p-values) in supplementary materials .
  • Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite prior studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify novel hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.